Methylophiopogonanone A (MOA) is a natural homoisoflavonoid primarily found in the Chinese herb Ophiopogon japonicus, also known as "Maidong" in Chinese. [, , ] This herb has a long history of use in Traditional Chinese Medicine. [, ] MOA belongs to a class of compounds known for their diverse biological activities. [, , ] Its presence in Ophiopogon japonicus contributes to the herb's diverse biological properties. [, ]
While the specific structural data analysis is not extensively detailed in the provided papers, several papers confirm MOA's structure elucidation through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry. [, , ] These techniques allow researchers to determine the arrangement of atoms and functional groups within the molecule.
CYP Enzyme Inhibitor/Inactivator: MOA exhibits complex interactions with Cytochrome P450 (CYP) enzymes, acting as a reversible inhibitor for CYP1A, 2C8, 2C9, 2C19, and 3A, and as an inactivator for CYP2D6 and CYP2E1. [] This interaction stems from MOA's metabolic activation into a quinone metabolite, which can then form conjugates with glutathione. []
UGT Inhibitor: MOA demonstrates broad-spectrum inhibition against human UDP-glucuronosyltransferases (hUGTs), key enzymes involved in drug detoxification. [] Specifically, it competitively inhibits UGT1A1, impacting the glucuronidation process crucial for drug metabolism. []
OATP Modulator: MOA, along with other active components of Ophiopogon japonicus, demonstrates a substrate-dependent modulation of organic anion transporting polypeptide (OATP) transporters 1B1 and 1B3. [] This interaction can influence the uptake of drugs like rosuvastatin and atorvastatin. []
Tyrosinase Inhibitor: MOA, along with methylophiopogonanone B, reversibly inhibits tyrosinase activity. [] This inhibition is linked to interactions with the enzyme's active site, specifically with the copper ion and the amino acid Glu322, hindering substrate binding and reducing enzymatic activity. []
Pharmaceutical Research: Understanding MOA's interactions with drug-metabolizing enzymes like CYPs and UGTs is crucial for predicting potential herb-drug interactions. [, , , ] This knowledge is vital for ensuring the safe co-administration of Ophiopogon japonicus-containing herbs with conventional medications.
Cardiovascular Research: MOA displays protective effects against myocardial apoptosis. [] Studies in rats suggest its potential in alleviating high-fat diet-induced hyperlipidemia by positively influencing lipoprotein metabolism and lipid metabolism gene expression. [] Furthermore, MOA exhibits protective effects against cerebral ischemia/reperfusion injury by attenuating blood-brain barrier disruption. [] This protection is attributed to its anti-inflammatory and anti-oxidative properties, influencing the expression of matrix metalloproteinase-9 (MMP-9) and tight junction proteins. []
Cancer Research: MOA and methylophiopogonanone B showed promising results in inhibiting the growth of A2780 human ovarian cancer cells. [] These findings suggest potential applications in anticancer therapies.
Cosmetics Research: MOA, alongside centaureidin, has demonstrated an inhibitory effect on melanosome transfer and melanocyte dendrite outgrowth, influencing pigmentation in 3D skin culture models. [] This finding suggests potential applications in developing skin-lightening cosmetic products.
Quality Control of Herbal Medicines: Analytical techniques like HPLC, coupled with MOA quantification, are crucial for evaluating the quality and authenticity of Ophiopogon japonicus samples and formulations. [, , , , , , , ] This ensures consistency and efficacy in traditional medicine preparations.
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7